Afatinib is a 4-anilinoquinazoline tyrosine kinase inhibitor in the form of a dimaleate salt available as Boehringer Ingelheim's brand name Gilotrif. For oral use, afatinib tablets are a first-line (initial) treatment for patients with metastatic non-small cell lung cancer (NSCLC) with common epidermal growth factor receptor (EGFR) mutations as detected by an FDA-approved test. Gilotrif (afatinib) is the first FDA-approved oncology product from Boehringer Ingelheim.
Afatinib is a Kinase Inhibitor. The mechanism of action of afatinib is as a Protein Kinase Inhibitor.
Afatinib is a tyrosine kinase receptor inhibitor that is used in the therapy of selected forms of metastatic non-small cell lung cancer. Afatinib is associated with transient elevations in serum aminotransferase levels during therapy and has been reported to cause clinically apparent acute liver injury and rare instances of death.
Afatinib is an orally bioavailable anilino-quinazoline derivative and inhibitor of the receptor tyrosine kinase (RTK) epidermal growth factor receptor (ErbB; EGFR) family, with antineoplastic activity. Upon administration, afatinib selectively and irreversibly binds to and inhibits the epidermal growth factor receptors 1 (ErbB1; EGFR), 2 (ErbB2; HER2), and 4 (ErbB4; HER4), and certain EGFR mutants, including those caused by EGFR exon 19 deletion mutations or exon 21 (L858R) mutations. This may result in the inhibition of tumor growth and angiogenesis in tumor cells overexpressing these RTKs. Additionally, afatinib inhibits the EGFR T790M gatekeeper mutation which is resistant to treatment with first-generation EGFR inhibitors. EGFR, HER2 and HER4 are RTKs that belong to the EGFR superfamily; they play major roles in both tumor cell proliferation and tumor vascularization and are overexpressed in many cancer cell types.
A quinazoline and butenamide derivative that acts as a tyrosine kinase inhibitor of epidermal growth factor receptors (ERBB RECEPTORS) and is used in the treatment of metastatic NON-SMALL CELL LUNG CANCER.
See also: Afatinib Dimaleate (has salt form).
Afatinib
CAS No.: 850140-72-6
Cat. No.: VC21352950
Molecular Formula: C24H25ClFN5O3
Molecular Weight: 485.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 850140-72-6 |
---|---|
Molecular Formula | C24H25ClFN5O3 |
Molecular Weight | 485.9 g/mol |
IUPAC Name | (E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide |
Standard InChI | InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1 |
Standard InChI Key | ULXXDDBFHOBEHA-CWDCEQMOSA-N |
Isomeric SMILES | CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4 |
SMILES | CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 |
Canonical SMILES | CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 |
Appearance | Solid Powder |
Chemical Structure and Properties
Afatinib is classified as a 4-anilinoquinazoline compound that irreversibly binds to an intracellular tyrosine kinase domain . It is commercially available as the dimaleate salt (afatinib dimaleate) under the brand name Gilotrif, marketed by Boehringer Ingelheim . The chemical formula of afatinib dimaleate is C₃₂H₃₃ClFN₅O₁₁ with a molecular weight of 718.083 g/mol .
The IUPAC name for afatinib dimaleate is "(2E)-N-{4-[(3-chloro-4-fluorophenyl)amino]-7-[(3S)-oxolan-3-yloxy]quinazolin-6-yl}-4-(dimethylamino)but-2-enimidic acid; bis((2Z)-but-2-enedioic acid)" . This complex structure contains functional groups that enable its irreversible binding to specific receptor targets.
The key physicochemical properties of afatinib are summarized in the following table:
Property | Value | Source |
---|---|---|
Water Solubility | 0.00764 mg/mL | ALOGPS |
LogP | 3.66 | ALOGPS |
LogP (alternative calculation) | 3.37 | ChemAxon |
Hydrogen Acceptor Count | 8 | ChemAxon |
Hydrogen Donor Count | 2 | ChemAxon |
Polar Surface Area | 92.1 Ų | ChemAxon |
Rotatable Bond Count | 12 | ChemAxon |
Physiological Charge | 1 | ChemAxon |
These properties influence afatinib's pharmacokinetic behavior, including absorption, distribution, and bioavailability in clinical settings .
Mechanism of Action
Afatinib functions through a unique mechanism that distinguishes it from first-generation EGFR-TKIs such as erlotinib and gefitinib. As a second-generation inhibitor, afatinib irreversibly binds to the intracellular tyrosine kinase domains of multiple ErbB family receptors . This irreversible binding occurs through covalent interaction with specific cysteine residues within the ATP binding pocket of these receptors.
Specifically, afatinib inhibits three key members of the ErbB receptor family:
Additionally, afatinib inhibits the transphosphorylation of ErbB3 (HER3), despite ErbB3 having weaker intrinsic tyrosine kinase activity due to missing critical amino acid residues responsible for enzymatic function . This comprehensive inhibition effectively blocks signaling of all ErbB family members, interfering with downstream pathways involved in cellular proliferation, differentiation, and survival.
The multi-target inhibitory profile of afatinib provides a potential advantage over first-generation agents, which reversibly inhibit only EGFR (ErbB1) . In cell-free in vitro kinase assays, afatinib has demonstrated nanomolar potency against wild-type EGFR, HER2, and ErbB4 . Importantly, afatinib can also inhibit mutant cell lines, including those with EGFR L858R/T790M mutations, which often confer resistance to first-generation TKIs like erlotinib and gefitinib .
Pharmacokinetics and Pharmacodynamics
Absorption and Distribution
The clinical pharmacokinetics of afatinib have been extensively characterized through multiple studies involving healthy subjects and patients with advanced solid tumors . After oral administration, afatinib demonstrates predictable pharmacokinetic properties with moderate inter-individual variability. Meta-analyses of phase I and phase II trials have provided robust data on the compound's behavior in the body across various dosing regimens (10-100 mg) .
Metabolism and Elimination
Unlike many other oncology drugs, afatinib undergoes minimal metabolism by cytochrome P450 enzymes. In the clinical setting, afatinib is unlikely to affect the pharmacokinetics of other drugs that are substrates of major drug metabolizing CYPs or uptake transporters such as OATP1B1, OATP1B3, OAT1, OAT3, or OCT2 . This characteristic reduces the potential for drug-drug interactions, which is an important consideration in patients with cancer who often receive multiple medications.
Afatinib does interact with the P-glycoprotein (P-gp) transporter in vitro, although plasma concentrations at therapeutic doses are considerably lower than concentrations expected to significantly inhibit P-gp function . This property should be considered when co-administering afatinib with other P-gp substrates or inhibitors.
Special Populations
Clinical Applications in NSCLC
Approved Indications
Afatinib tablets are approved as a first-line (initial) treatment for patients with metastatic non-small cell lung cancer (NSCLC) harboring common epidermal growth factor receptor (EGFR) mutations, which must be detected by an FDA-approved test . This approval made afatinib the first FDA-approved oncology product from Boehringer Ingelheim .
Clinical Trial Evidence
The efficacy of afatinib in NSCLC has been established through rigorous clinical trials. The pivotal LUX-Lung 3 study demonstrated a 47% 12-month progression-free survival (PFS) rate in patients treated with afatinib . This benchmark has been used to evaluate the performance of afatinib in subsequent studies and real-world clinical settings.
Clinical trial data also suggests that afatinib may be particularly effective in patients with specific EGFR mutations. For instance, patients with exon 19 deletion mutations, which account for approximately 45% of all EGFR mutations, have shown better outcomes with afatinib treatment compared to other mutation types .
Real-World Evidence
Real-world studies have provided valuable complementary evidence supporting the use of afatinib in routine clinical practice. These studies have demonstrated the effectiveness of afatinib in diverse patient populations, including those who might typically be excluded from clinical trials . The results from real-world studies generally align with clinical trial data, reinforcing the role of afatinib in the treatment paradigm for EGFR-mutated NSCLC.
Clinical Trials and Patient Monitoring
Trial Design and Implementation
Clinical trials evaluating afatinib have followed rigorous designs to ensure valid and reliable results. For example, studies typically enroll patients according to specific inclusion criteria, with treatment continuing until disease progression, death, or the development of intolerable adverse events . Follow-up periods often extend for 2-3 years from the date of study enrollment to capture long-term outcomes and safety data .
Trial implementation generally follows routine clinical practice, with treatment decisions made independently of study participation by attending physicians . This approach enhances the generalizability of study findings to real-world clinical settings while maintaining scientific rigor.
Outcome Assessment
Clinical trials of afatinib employ various methods to assess outcomes. Progression-free survival (PFS) is typically calculated using Kaplan-Meier methodology, with 95% confidence intervals determined using Greenwood's variance estimator . Patient-reported quality of life responses are transformed to standardized scales (e.g., 0-100) and analyzed according to established scoring algorithms such as those from the European Organisation for Research and Treatment of Cancer (EORTC) .
These standardized assessment methods facilitate comparison across studies and provide robust evidence for clinical decision-making.
Future Directions and Ongoing Research
Research on afatinib continues to evolve, with recent studies exploring its long-term efficacy as a first-line treatment and investigating novel monitoring approaches such as circulating tumor DNA (ctDNA) analysis . These investigations aim to optimize the use of afatinib in clinical practice and improve patient outcomes.
Current research areas include the development of predictive biomarkers beyond EGFR mutations, evaluation of optimal sequencing strategies with other targeted therapies, and investigation of mechanisms to overcome acquired resistance. Additionally, studies are exploring alternative dosing approaches to maximize the therapeutic index of afatinib while minimizing adverse events.
The findings from these ongoing research efforts will further refine the use of afatinib and enhance its role in the evolving landscape of precision medicine for NSCLC.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume